![molecular formula C34H42BF4P B6336318 Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh] CAS No. 1007311-95-6](/img/structure/B6336318.png)

Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]

Übersicht

Beschreibung

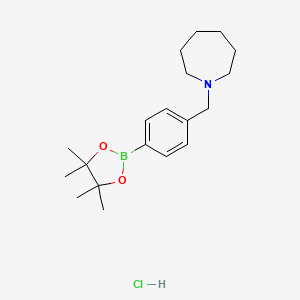

Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, also known as cataCXium® FPrPh, is a chemical compound with the empirical formula C34H42BF4P . It has a molecular weight of 568.48 . This compound is sold in collaboration with Solvias AG .

Synthesis Analysis

The synthesis of a similar compound, a dicyclohexyl (2-sulfo-9- (3- (4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt, was achieved in 64% overall yield in three steps from simple commercially available starting materials . The highly water-soluble catalyst obtained from the corresponding phosphine and [Na (2)PdCl (4)] enabled the Suzuki coupling of a broad variety of N- and .Molecular Structure Analysis

The SMILES string for this compound isF [B-] (F) (F)F.C1CCC (CC1) [PH+] (C2CCCCC2)C4 (CCCc3ccccc3)c5ccccc5-c6ccccc46 . The InChI key is VBCMIQSEFSKZNU-UHFFFAOYSA-O . Chemical Reactions Analysis

The compound has been used as a catalyst in the Suzuki coupling of a broad variety of N- and .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling

cataCXium® FPrPh: is utilized as a ligand in the Suzuki-Miyaura coupling reaction . This cross-coupling reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The ligand’s role is to stabilize the palladium catalyst, enhancing the reaction’s efficiency and yield. This application is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules.

Heck Reaction

The compound serves as a ligand in the Pd-catalyzed Heck reaction . The Heck reaction is used to form carbon-carbon double bonds, a key step in the synthesis of many organic compounds, including natural products and polymers. The ligand’s properties help improve the reaction’s selectivity and turnover rate.

Arylation of Benzoic Acids

cataCXium® FPrPh: is used for the arylation of benzoic acids . Arylation is a process where an aryl group is introduced into a molecule, which is crucial for modifying the chemical properties of pharmaceuticals and agrochemicals.

Formylation of Aryl Bromides

This compound is also involved in the formylation of aryl bromides . Formylation introduces a formyl group into a molecule, which is an essential step in synthesizing aldehydes. Aldehydes are important intermediates in the production of fragrances, flavors, and pharmaceuticals.

Ni-Catalyzed Denitrogenative Alkyne Insertion

The ligand is used in nickel-catalyzed denitrogenative alkyne insertion reactions of triazoles . This reaction is part of a broader class of transformations that allow the construction of complex molecules from simpler ones, which is highly beneficial for developing new materials and drugs.

Aqueous Cross-Coupling

cataCXium® FPrPh: enables highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids in water . This environmentally friendly approach is significant as it reduces the use of organic solvents, aligning with green chemistry principles.

Ligand for Palladium-Catalyzed Aminations

It is also a ligand for palladium-catalyzed aminations . Amination is the introduction of an amino group into an organic compound, which is a fundamental transformation in the synthesis of amines. Amines are prevalent in pharmaceuticals, dyes, and agrochemicals.

Ligand for Palladium-Catalyzed Arylation of Phenols

Lastly, cataCXium® FPrPh is used for the palladium-catalyzed arylation of phenols . This reaction is important for creating diverse phenolic compounds, which are essential in the manufacture of plastics, pharmaceuticals, and antioxidants.

Safety and Hazards

Eigenschaften

IUPAC Name |

dicyclohexyl-[9-(3-phenylpropyl)fluoren-9-yl]phosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41P.BF4/c1-4-15-27(16-5-1)17-14-26-34(32-24-12-10-22-30(32)31-23-11-13-25-33(31)34)35(28-18-6-2-7-19-28)29-20-8-3-9-21-29;2-1(3,4)5/h1,4-5,10-13,15-16,22-25,28-29H,2-3,6-9,14,17-21,26H2;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMIQSEFSKZNU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CCCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42BF4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746253 | |

| Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate | |

CAS RN |

1007311-95-6 | |

| Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007311-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)